molecular formula C24H29NO3 B161189 Ethyl 4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoate CAS No. 127697-58-9

Ethyl 4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoate

Cat. No. B161189
M. Wt: 379.5 g/mol
InChI Key: BACPJFZYTZYCNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoate, commonly known as ETB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound was first synthesized in 2006 by a team of researchers from the University of California, Los Angeles, and has since been studied extensively for its biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of ETB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and oxidative stress. Studies have shown that ETB can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators, as well as the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses.

Biochemical And Physiological Effects

ETB has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. Studies have also shown that ETB can modulate the activity of various ion channels and receptors, including voltage-gated potassium channels and nicotinic acetylcholine receptors, which are involved in the regulation of neuronal excitability and synaptic transmission.

Advantages And Limitations For Lab Experiments

ETB has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to penetrate cell membranes and interact with intracellular targets. However, one limitation of ETB is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on ETB, including the development of new synthetic methods for the production of ETB and its analogs, the elucidation of its mechanism of action at the molecular level, and the evaluation of its potential therapeutic applications in various disease models. Additionally, further studies are needed to determine the optimal dosing and administration strategies for ETB in different experimental settings.

Synthesis Methods

The synthesis of ETB involves a multi-step process that begins with the reaction of 5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminobenzoic acid ethyl ester in the presence of a base to yield ETB in high yield and purity.

Scientific Research Applications

ETB has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, ETB has been shown to have potent anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer and neurodegenerative disorders.

properties

CAS RN

127697-58-9

Product Name

Ethyl 4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoate

Molecular Formula

C24H29NO3

Molecular Weight

379.5 g/mol

IUPAC Name

ethyl 4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoate

InChI

InChI=1S/C24H29NO3/c1-6-28-22(27)16-7-10-18(11-8-16)25-21(26)17-9-12-19-20(15-17)24(4,5)14-13-23(19,2)3/h7-12,15H,6,13-14H2,1-5H3,(H,25,26)

InChI Key

BACPJFZYTZYCNF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C

Other CAS RN

127697-58-9

Origin of Product

United States

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